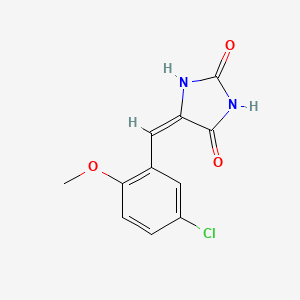

5-(5-chloro-2-methoxybenzylidene)-2,4-imidazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds similar to "5-(5-chloro-2-methoxybenzylidene)-2,4-imidazolidinedione" involves multi-step chemical reactions, often starting from basic imidazolidinedione structures and introducing specific functional groups through reactions like condensation with aldehydes. The synthesis processes highlight the complexity and specificity required to produce these compounds for further study and application (Patel, Shah, Trivedi, & Vyas, 2010).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and characterization of derivatives related to 5-(5-chloro-2-methoxybenzylidene)-2,4-imidazolidinedione have shown antibacterial and anticancer properties . These derivatives were prepared through cyclization and characterized by EI-MS and NMR spectroscopy, demonstrating significant biological activity against antimicrobial and cancer cells (Sherif et al., 2013).

Antimicrobial Activity

- Studies have explored antimicrobial activities of related compounds, indicating their potential in fighting bacterial and fungal infections. For example, novel derivatives have shown better inhibitory activities than reference drugs against several pathogenic strains, including Gram-positive and Gram-negative bacteria (Stana et al., 2014).

Anticancer Activity

- Research on DNA binding studies of imidazolidine derivatives, including this compound, has shown their potential as anticancer drugs . The studies, conducted through cyclic voltammetry and UV-Vis spectroscopy, demonstrated a significant binding affinity to DNA, which is crucial for the design of anticancer therapies (Shah et al., 2013).

Anti-inflammatory and Analgesic Activities

- Some imidazolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown promising results in reducing inflammation and pain in animal models, contributing to the development of new therapeutic agents (Khalifa & Abdelbaky, 2008).

Antidepressant Activity

- Investigations into the antidepressant activity of certain imidazolidine derivatives have identified compounds with potential efficacy in treating depression. This research has opened avenues for developing new antidepressant medications with unique mechanisms of action (Wessels et al., 1980).

Mechanism of Action and Structural Analysis

- Structure-activity relationship studies have been conducted to understand the mechanism of action of imidazolidine derivatives against diseases like tuberculosis. These studies have synthesized analogues, evaluated their in vitro activities, and investigated their interactions with mycobacterial enzymes, providing insights into their therapeutic potential and guiding the design of more effective compounds (Samala et al., 2014).

Propiedades

IUPAC Name |

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-7(12)4-6(9)5-8-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCZJBUBPTRGF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)

![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)

![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)

![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)

![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)